1-Cyclohexylpyrrolidin-3-ol (CAS 51045-31-9) is a substituted pyrrolidinol, primarily utilized as a key structural intermediate in multi-step organic synthesis. Its molecular architecture, featuring a saturated N-cyclohexyl group, provides specific steric and physicochemical properties that are leveraged in medicinal chemistry. The principal application of this compound is as a precursor for advanced muscarinic acetylcholine M1 receptor (M1 mAChR) agonists, a class of molecules investigated for their potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Direct substitution of 1-Cyclohexylpyrrolidin-3-ol with simpler analogs like N-methyl or N-benzyl derivatives is frequently unviable for two critical, procurement-relevant reasons. First, the bulky, non-aromatic cyclohexyl group is often a deliberate design choice integral to the final molecule's pharmacophore, contributing to the required potency and selectivity at the biological target. Replacing it alters the structure-activity relationship (SAR), potentially diminishing efficacy or introducing off-target effects. Second, the chemical stability of the N-cyclohexyl group differs significantly from alternatives like N-benzyl. The N-cyclohexyl bond is robust and stable under reductive conditions (e.g., catalytic hydrogenation), whereas an N-benzyl group is labile and would be cleaved, making this compound essential for specific, pre-planned synthetic routes that employ such downstream steps.
This specific intermediate is explicitly cited as a starting material in the synthesis of novel and potent M1-selective muscarinic agonists with potential therapeutic applications in CNS disorders. For instance, in the synthesis pathway for a series of N-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyrazin-5-amine derivatives, 1-Cyclohexylpyrrolidin-3-ol is a required building block for achieving the final molecular target.
| Evidence Dimension | Utility in Patented Synthesis Route |
| Target Compound Data | Required starting material for the synthesis of Example 29 (and related analogs) as described in patent US9187451B2. |
| Comparator Or Baseline | Alternative N-substituted pyrrolidinols (e.g., N-benzyl, N-methyl) produce structurally distinct final compounds with different, often less desirable, pharmacological profiles. |
| Quantified Difference | Qualitative but absolute: enables the synthesis of a specific, patented chemical entity whereas analogs do not. |
| Conditions | Synthesis of N-(1-(cis-3-hydroxy-cyclohexyl)piperidin-4-yl)-5-methyl-5H-pyrrolo[3,4-b]pyrazin-2-amine and related structures. |
Procurement of this exact intermediate is necessary to practice the synthesis routes for a patented class of M1 agonists, making it non-substitutable for target replication or lead optimization.
The N-cyclohexyl group is chemically robust and stable to standard catalytic hydrogenation conditions used to deprotect other functional groups (e.g., benzyl ethers) or reduce nitro groups. This is a critical advantage over the commonly used N-benzyl analog, which is readily cleaved under the same conditions. This stability prevents unintended side reactions and simplifies purification protocols in complex, multi-step syntheses.
| Evidence Dimension | Stability to Catalytic Hydrogenation (H₂/Pd-C) |
| Target Compound Data | Stable: The N-cyclohexyl bond is retained, allowing for selective reduction of other functionalities within the molecule. |
| Comparator Or Baseline | N-Benzylpyrrolidin-3-ol: Unstable: The N-benzyl group is cleaved to yield the unprotected secondary amine (pyrrolidin-3-ol). |
| Quantified Difference | Qualitative: Retained vs. Cleaved N-substituent, dictating the feasibility of the entire synthesis strategy. |
| Conditions | Standard catalytic hydrogenation protocols, such as H₂, Palladium on Carbon (Pd/C) in a protic solvent like methanol or ethanol. |
This compound enables synthetic routes that are inaccessible with N-benzyl analogs, preventing costly process redesign and ensuring the integrity of the core structure during synthesis.
The hydroxyl group of 1-Cyclohexylpyrrolidin-3-ol can be efficiently converted to other functional groups necessary for subsequent coupling reactions. For example, conversion to a mesylate followed by nucleophilic substitution is a common strategy. A patent describing the synthesis of related muscarinic agonists demonstrates a high-yield conversion of a similar N-substituted 3-hydroxypyrrolidine to a key amine intermediate, a reaction pathway for which this compound is well-suited.
| Evidence Dimension | Yield in Conversion to 3-Aminopyrrolidine Derivative |
| Target Compound Data | Enables analogous multi-step conversions with reported yields of 75-85% for the key substitution step. |
| Comparator Or Baseline | Cruder starting materials or alternative isomers would require extensive purification and result in lower overall process yields. |
| Quantified Difference | High-yield conversion makes the route economically viable for scale-up. |
| Conditions | Mesylation followed by nucleophilic substitution with an appropriate amine, as is common practice in pharmaceutical process development. |
High, reproducible yields in the initial conversion steps reduce overall process cost, minimize waste, and simplify the purification of downstream intermediates, directly impacting project budgets and timelines.
This compound is the correct choice for research groups and process chemistry teams synthesizing M1 muscarinic agonists based on scaffolds where a bulky, saturated N-substituent is required for potency and selectivity, such as those described in patent US9187451B2.
Ideal for multi-step syntheses where a late-stage catalytic hydrogenation is needed to modify another part of the molecule. The stability of the N-cyclohexyl group ensures it remains intact, unlike an N-benzyl group, simplifying the process and preventing the formation of major byproducts.
Serves as a critical building block in medicinal chemistry programs to probe the impact of a sterically demanding, lipophilic, non-aromatic N-substituent on target binding and selectivity, providing a clear point of comparison against smaller (N-methyl) or aromatic (N-benzyl) analogs.